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Kalata B9 linear

Cat. No.: B1576286
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B9 linear is a derivative of the native cyclic kalata B9 peptide, a member of the cyclotide family isolated from the plant Oldenlandia affinis . Cyclotides are macrocyclic peptides characterized by their head-to-tail cyclic backbone and a cystine knot motif formed by three conserved disulfide bonds, which confers exceptional stability against thermal, chemical, and enzymatic degradation . The linear analog provided in this product retains the disulfide bond topology but lacks the circular backbone, making it an essential tool for studying the role of the cyclic structure in the cyclotide's function and stability . Researchers can use this peptide to investigate the mechanism of membrane interaction and disruption, which is a known activity of cyclotides like kalata B1. Studies suggest that cyclotides can target phosphatidylethanolamine phospholipids on cell membranes, inducing membrane curvature and forming pores that lead to membrane disruption . This linear variant is valuable for probing structure-activity relationships, particularly in research areas such as immunosuppressant drug discovery, as cyclotides have demonstrated antiproliferative effects on human lymphocytes . It is also a crucial reagent for biochemical studies on cyclotide biosynthesis and folding. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GSVFNCGETCVLGTCYTPGCTCNTYRVCTKD

Origin of Product

United States

Structural Biology and Conformation of Kalata B9 Linear

Primary Amino Acid Sequence Elucidation and Characterization

The primary amino acid sequence is the fundamental determinant of a peptide's structure and function. In the case of linear cyclotide analogues, their sequences are closely related to their parent cyclic molecules. They are often products of incomplete or failed backbone cyclization during biosynthesis or are generated through specific degradation pathways. nih.gov

Research on Oldenlandia affinis, the plant from which the original Kalata cyclotides were isolated, has led to the characterization of nine new cyclotide sequences, designated Kalata B9 through B17. nih.gov Alongside these cyclic peptides, two naturally occurring "linear" cyclotide analogues were also described. These acyclic peptides possess three intact disulfide bonds, and their N- and C-termini correspond to the hypothesized cleavage sites from the precursor protein, suggesting they are related biosynthetic products. nih.gov

While the specific sequence for the naturally occurring Kalata B9 linear is not explicitly detailed in published literature, a representative sequence for a linear Kalata analogue can be derived from the well-characterized synthetic acyclic derivative, des-(24-28)-kalata B1. This peptide was created by removing five amino acids from loop 6 of Kalata B1, a region associated with the processing site in the precursor protein, thereby preventing head-to-tail cyclization. uq.edu.aunih.gov

PeptideAmino Acid SequenceDescription
Kalata B1 (Cyclic)[G]-C-F-G-C-K-S-G-G-T-C-N-P-S-C-V-C-K-P-E-I-L-P-W-C-T-[N]Prototypic cyclic cyclotide with 29 residues. The brackets indicate the cyclization point between Gly1 and Asn29. researchgate.net
des-(24-28)-kalata B1 (Linear Model)G-C-F-G-C-K-S-G-G-T-C-N-P-S-C-V-C-K-P-E-I-L-C-T-NA 24-residue synthetic linear analogue of Kalata B1, serving as a structural model for naturally occurring linear cyclotides. uq.edu.aunih.gov

Disulfide Bond Connectivity and the Cystine Knot Motif in the Linear Peptide Backbone

A defining feature of the cyclotide family, whether cyclic or linear, is the cystine knot motif. This motif is an exceptionally stable structural scaffold formed by three interlocking disulfide bonds. nih.govnih.gov This knotted arrangement is crucial for maintaining the three-dimensional fold of the peptide.

In both cyclic cyclotides and their linear analogues, the disulfide bond connectivity is highly conserved. nih.govnih.gov Chemical proof through disulfide mapping of the prototypic Kalata B1 has definitively established the connectivity as Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI). nih.govresearchgate.net In this arrangement, two of the disulfide bonds (I-IV and II-V) and the intervening backbone segments form a ring, which is threaded by the third disulfide bond (III-VI). This topology confers significant structural stability. nih.govacs.org Studies on naturally occurring and synthetic linear analogues confirm that they retain these three intact disulfide bonds, preserving the core cystine knot architecture despite the absence of a circular backbone. nih.gov

Disulfide BondCysteine Pair ConnectivityRole in Cystine Knot
1Cys(I) - Cys(IV)Forms one side of the macrocyclic ring penetrated by the third disulfide bond. nih.gov
2Cys(II) - Cys(V)Forms the other side of the macrocyclic ring. nih.gov
3Cys(III) - Cys(VI)Threads through the ring formed by the other two disulfide bonds, creating the "knot". nih.gov

Conformational Landscape and Structural Dynamics of Linear Cyclotide Analogues

While the cystine knot provides a rigid core, the cyclization of the peptide backbone in canonical cyclotides adds another layer of structural constraint, significantly limiting conformational freedom. acs.org The absence of this circular backbone in linear analogues like this compound introduces greater flexibility and alters the peptide's structural dynamics.

Comparative Structural Analysis with Cyclic Cyclotides (e.g., Kalata B1) and Other Acyclotides (e.g., Violacin A, Psyle C)

Comparing the structure of linear cyclotide analogues to their cyclic parents and to other acyclic peptides reveals the distinct contributions of backbone cyclization and the cystine knot.

Comparison with Kalata B1: The most direct comparison is between a linear analogue and its parent, Kalata B1. Structural studies show that the core fold, dictated by the cystine knot, is largely preserved upon linearization. uq.edu.au However, the cyclic backbone of Kalata B1 imparts exceptional rigidity and contributes to a well-defined amphipathic surface, with distinct hydrophobic and hydrophilic patches. nih.gov In the linear form, the increased flexibility can disrupt the precise arrangement of surface residues, even if the global fold is maintained. uq.edu.aunih.gov

Comparison with other Acyclotides: Other naturally occurring acyclic peptides that contain the cyclotide fold include Violacin A and Psyle C. nih.gov These peptides, like this compound, are considered "leaky" products of cyclotide biosynthesis where the final backbone cyclization step does not occur. nih.gov Structurally, they are expected to share the same cystine knot core but possess the increased conformational flexibility characteristic of linear analogues. Their biological activities, such as hemolytic potency, are reported to be significantly weaker than their cyclic counterparts, a trait attributed to their acyclic nature. nih.gov

Structural FeatureThis compound (and Analogues)Kalata B1 (Cyclic)Violacin A / Psyle C (Acyclic)
Backbone Topology Linear (Acyclic)Cyclic (Head-to-tail) researchgate.netLinear (Acyclic) nih.gov
Cystine Knot Motif Present and Intact nih.govPresent and Intact nih.govPresent and Intact nih.gov
Disulfide Connectivity Conserved (I-IV, II-V, III-VI) nih.govConserved (I-IV, II-V, III-VI) nih.govPresumed Conserved
Conformational Rigidity Reduced; increased flexibility uq.edu.auHigh; conformationally restricted acs.orgReduced; increased flexibility nih.gov
Overall Fold Largely maintained uq.edu.auWell-defined β-sheet structure researchgate.netPresumed to maintain core fold

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological function. For cyclotides, a key focus has been to determine the roles of the cyclic backbone and the cystine knot in their diverse activities, such as hemolytic, anti-HIV, and insecticidal effects. mdpi.comnih.govoup.com

A consistent finding from numerous studies is that the linearization of the cyclotide backbone, even while the core cystine knot structure is maintained, leads to a dramatic reduction or complete loss of biological activity. uq.edu.aumdpi.comoup.com For example, the synthetic linear analogue des-(24-28)-kalata B1 is devoid of the potent hemolytic activity characteristic of the parent Kalata B1 molecule. uq.edu.aunih.gov Similarly, acyclic analogues show no anti-HIV activity, in stark contrast to their cyclic counterparts. oup.com

Biosynthesis and Post Translational Processing Pathways of Kalata B9 Linear

Gene Encoding and Precursor Protein Characteristics in Oldenlandia affinis

Cyclotides, including the precursor to Kalata B9, are ribosomally synthesized gene products. pnas.org In O. affinis, the genes encoding these peptides belong to a large multigene family, with evidence suggesting up to 12 or more related genes. pnas.org This genetic diversity contributes to the wide variety of cyclotide sequences found within the plant, including nine novel sequences, Kalata B9 through B17, that were characterized in a single study. nih.gov

The expression of these genes leads to the production of precursor proteins, which are significantly larger than the mature cyclotides. pnas.org Analysis of cDNA clones from O. affinis reveals a conserved architecture for these precursors. pnas.orgigem.org They are multidomain proteins that typically feature:

An N-terminal endoplasmic reticulum (ER) signal sequence of about 20 amino acids, which directs the precursor into the secretory pathway. pnas.org

An N-terminal pro-peptide region. igem.org

One or more cyclotide domains, which contain the six cysteine residues essential for the characteristic cystine knot structure. pnas.org In some precursors, such as the one encoded by the Oak4 gene, multiple identical cyclotide domains are present, separated by spacer regions. nih.gov

A short C-terminal pro-peptide region. igem.org

The significant commitment of the plant's resources to this process is highlighted by transcriptomic analysis of O. affinis, which showed that cyclotide precursor transcripts account for a remarkable 2.8% of the total transcriptome. nih.gov The precursor protein for Kalata B1, encoded by the Oak1 gene, serves as a well-studied model for this structure. pnas.orgigem.org It is within this established framework of gene structure and precursor organization that the biosynthesis of Kalata B9 and its linear counterpart begins.

Enzymatic Mechanisms of Peptide Excision and Ligation in Cyclotide Biogenesis

The transformation of a linear precursor protein into a circular cyclotide is a multi-step enzymatic cascade occurring within the plant's secretory pathway. nih.gov After the precursor is directed to the ER, it undergoes oxidative folding, where the three conserved disulfide bonds that form the cystine knot are established. igem.org This knotted core is crucial for the peptide's exceptional stability.

Following folding, the precursor is transported, likely to the vacuole, for proteolytic processing. igem.org This involves two distinct cleavage events to excise the cyclotide domain from its flanking pro-peptides. nih.gov While N-terminal cleavage is thought to be carried out by papain-like cysteine proteases, the critical final steps of C-terminal excision and head-to-tail ligation are performed by a specific type of enzyme: an asparaginyl endopeptidase (AEP), also known as a legumain. nih.govnih.gov

AEPs are responsible for both cleaving the peptide bond immediately following a specific asparagine (Asn) or aspartic acid (Asp) residue and catalyzing the formation of a new peptide bond between the newly freed C-terminus and the N-terminus of the cyclotide domain. nih.govcapes.gov.br This dual cleavage-ligation activity, or transpeptidation, is the key to cyclization. researchgate.net The process is highly specific; studies on the Kalata B1 precursor have shown that efficient cyclization requires not only the conserved Asn at the C-terminus of the cyclotide domain (the P1 position) but also a specific motif in the C-terminal flanking region. This motif consists of a small amino acid (like Glycine or Serine) at the P1′ position and a hydrophobic Leucine or Isoleucine residue at the P2′ position, which is thought to help dock the substrate correctly into the AEP's active site. nih.gov The presence of this Asn residue is a near-universal requirement for the cyclization of cyclotides. xiahepublishing.com

Proposed Mechanisms for Natural Linearization: Degradation Pathways and Genetic Determinants

The discovery of naturally occurring linear cyclotide analogs, such as Kalata B9 linear, in O. affinis indicates that pathways exist which result in an acyclic final product. nih.gov These linear forms possess the three intact disulfide bonds of their cyclic counterparts but have free N and C termini that correspond to the normal enzymatic cleavage sites. nih.gov Research points to two primary mechanisms that could lead to the accumulation of these linear molecules: post-synthesis chemical degradation and genetic mutations that prevent cyclization.

One proposed origin for linear cyclotides is the degradation of the fully formed cyclic peptide. ntu.edu.sg The peptide bond formed during AEP-mediated cyclization, often an Asn-Gly bond, is susceptible to hydrolysis under certain conditions. ntu.edu.sg It has been suggested that this compound and the similar Kalata B10 linear are likely degradation products that result from the cleavage of this ligation bond. ntu.edu.sg This pathway implies that the linear form is a breakdown product of a mature, cyclic Kalata B9 molecule, representing a natural degradation route for these otherwise highly stable peptides. nih.gov

A second, fundamentally different mechanism involves genetic mutations within the cyclotide-encoding gene itself. A nonsense mutation is a change in the DNA sequence that results in a premature termination codon (PTC), or stop codon. mdpi.com This leads to the production of a truncated protein because translation is halted before the full-length precursor can be synthesized. mdpi.combiorxiv.org

Evidence for this mechanism in cyclotide biosynthesis comes from the discovery of another linear cyclotide in O. affinis, named kalata B20-lin. nih.gov The gene encoding its precursor, Oak9, was found to contain a premature stop codon. This mutation prevents the translation of the C-terminal pro-peptide region that contains the crucial recognition motif for the AEP enzyme. nih.govnih.gov Without this C-terminal sequence, the AEP-mediated cyclization reaction cannot occur, and the final product is a linear, processed peptide rather than a cyclic one. Similar findings in other plants, where putative linear cyclotides are encoded by transcripts lacking the vital Asn or Asp residue required for cyclization, support this genetic model. diva-portal.org

Synthetic Strategies and Chemical Modifications of Kalata B9 Linear

Solid-Phase Peptide Synthesis Methodologies for Acyclic Precursors

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing linear cyclotide precursors, enabling the generation of these peptides on a milligram scale. uq.edu.au This chemical approach provides access to both native and non-native sequences, which is essential for detailed structure-activity relationship (SAR) studies. uq.edu.aumdpi.com Two primary chemistries, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are employed for the assembly of these acyclic precursors. uq.edu.au

The Boc strategy often involves assembling the peptide on a resin that generates a peptide α-thioester upon cleavage. uq.edu.au This thioester is crucial for subsequent cyclization via native chemical ligation (NCL). acs.orguq.edu.au For instance, the synthesis of Kalata B1 linear precursors has been achieved using Boc chemistry with an in-situ neutralization/HBTU protocol, followed by cleavage with hydrogen fluoride (B91410) (HF). uq.edu.auplos.orgnih.gov Microwave-assisted Boc-SPPS has also been developed to improve the purity of crude peptides and reduce synthesis time, a method applicable to cysteine-rich peptides like cyclotide precursors. researchgate.net

Fmoc chemistry is often preferred due to the use of less hazardous chemicals and a wider selection of orthogonally protected cysteine derivatives, which is important for controlling disulfide bond formation. uq.edu.auscirp.org A common approach involves SPPS on a 2-chlorotrityl resin, allowing for mild cleavage conditions that keep side-chain protecting groups intact. mdpi.com The linear peptide is then cyclized in solution before the final deprotection and oxidative folding steps. researchgate.net The choice between Boc and Fmoc strategies can depend on the specific cyclotide sequence, as one may yield better results than the other for a given peptide. scispace.com

The general workflow for synthesizing an acyclic precursor via SPPS involves:

Resin Loading : The first amino acid is attached to a solid support, such as a 2-chlorotrityl or Wang resin. scirp.orgmdpi.com

Chain Elongation : Amino acids are added sequentially through a series of deprotection and coupling steps. mdpi.com

Cleavage : The completed linear peptide is cleaved from the resin. mdpi.com In methods designed for NCL, this step yields a C-terminal thioester. acs.org

Purification : The crude linear peptide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). plos.org

This purified acyclic precursor is the starting material for cyclization and oxidative folding to produce the final cyclotide. nih.govnih.gov

Design and Synthesis of Kalata B9 Linear Analogues and Mutants for SAR Studies

The synthesis of linear analogues and mutants of cyclotides is fundamental for structure-activity relationship (SAR) studies, which aim to understand how specific amino acid residues contribute to a peptide's biological function. plos.orgresearchgate.net The prototypic cyclotide Kalata B1 has been extensively studied through mutagenesis to probe its functions, such as membrane disruption and immunosuppressive activity. plos.orgnih.gov

For example, alanine-scanning mutagenesis of Kalata B1, where individual residues are replaced with alanine, revealed that residues essential for lytic activity are clustered on one face of the molecule. nih.gov Similarly, single point mutations in Kalata B1, such as replacing threonine, valine, glycine, or asparagine with lysine, have been used to investigate its immunosuppressive properties. plos.org These mutants are typically prepared as linear precursors via SPPS using Boc or Fmoc chemistry, followed by cyclization, oxidation, and purification. plos.org

Table 1: Examples of Synthesized Kalata B1 Mutants for SAR Studies
Parent PeptideMutationPurpose of StudyReference
Kalata B1Alanine-scanning (multiple mutants)Identify residues essential for lytic/membrane-disrupting activity. nih.gov
Kalata B1[T8K], [V10K], [G18K], [T20K], [N29K]Elucidate immunosuppressive structure-activity relationships. plos.org
Kalata B1[V10A]Probe immunosuppressive activity. plos.org
Kalata B1E7A, E7DInvestigate the role of the conserved Glutamate residue in hemolytic activity. researchgate.net
Kalata B1Lysine substitutions (various)Study self-association in membrane environments. uq.edu.au

The synthesis of these analogues, including linear forms like this compound, allows researchers to systematically modify the peptide sequence and observe the effects on structure, stability, and bioactivity. researchgate.netuq.edu.au Such studies have confirmed the tolerance of the cyclotide framework to residue substitutions and have been instrumental in developing "designer" cyclotides with new or enhanced functions. researchgate.net

Epitope Grafting onto Cyclotide and Acyclotide Scaffolds for Functional Redirection

The exceptional stability of the cyclotide framework makes it an ideal scaffold for molecular grafting. nih.govmdpi.com This technique involves inserting a known bioactive peptide sequence (an epitope) into one of the backbone loops of a scaffold like Kalata B1 or its linear counterpart. uq.edu.auscribd.com The goal is to confer the stability of the scaffold onto the epitope, potentially improving its functional activity and bioavailability while retaining the desired biological function. mdpi.comscribd.com

Cyclotides from the Möbius subfamily, like Kalata B1, have been frequently used as scaffolds. mdpi.com The process allows for the stabilization of various epitopes, from structured helical regions to less-structured functional loops. mdpi.com A significant advantage is that the resulting grafted peptides often exhibit higher functional activity than the linear epitope alone. mdpi.com

Recent advances include a modular "plug and play" approach where bioactive sequences are grafted onto a pre-formed acyclic cyclotide-like scaffold. nih.gov This method bypasses potential issues with the oxidative folding of complex grafted cyclotides and allows for the incorporation of difficult-to-graft sequences. nih.gov

Table 2: Examples of Epitope Grafting onto Cyclotide Scaffolds
ScaffoldGrafted Epitope/TargetPurposeReference
Kalata B1His-Phe-Arg-Trp (Melanocortin 4 Receptor agonist)Develop potent and selective agonists for potential obesity treatment. nih.gov
Kalata B1MOG35-55 (Myelin Oligodendrocyte Glycoprotein)Create stable immunoregulatory peptides for treating multiple sclerosis. nih.gov
Kalata B1-inspired cyclopeptideDengue NS2B-NS3 protease inhibitorDesign novel antiviral agents. nih.gov
Acyclic cyclotide-like scaffoldGPCR ligandsBypass folding issues and create potent G protein-coupled receptor ligands. nih.gov

The use of acyclic scaffolds, such as this compound, is an area of growing interest. uq.edu.au Given their relative ease of synthesis compared to their cyclic counterparts, acyclotides represent an underexplored but promising platform for molecular grafting to create novel and stable peptide therapeutics. uq.edu.au

Advanced Analytical Methodologies in Kalata B9 Linear Research

High-Resolution Mass Spectrometry for Sequence and Modification Analysis (e.g., MALDI-TOF MS, LC-MS/MS)

High-resolution mass spectrometry (HR-MS) is a cornerstone in the characterization of Kalata B9 linear, providing precise information on its molecular weight, amino acid sequence, and any post-translational modifications.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique used for determining the molecular mass of peptides. mdpi.comfrontiersin.org In the analysis of complex plant extracts, MALDI-TOF MS can identify known cyclotides and their linear variants by comparing the observed mass-to-charge (m/z) ratios with theoretical values. acs.org For instance, the linear form of kalata B1 was identified by a mass signal corresponding to its acyclic sequence. acs.org While powerful for initial screening, MALDI-TOF MS may have limitations in resolving complex mixtures compared to liquid chromatography-coupled techniques. acs.org The analysis of intact proteins or peptides using MALDI-TOF MS is often referred to as a "top-down" approach. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced resolution and sequencing capabilities by coupling the separation power of liquid chromatography with the analytical prowess of tandem mass spectrometry. acs.orgresearchgate.netnih.gov This technique is instrumental in the de novo sequencing of novel peptides like Kalata B9. nih.gov The process typically involves the reduction and alkylation of disulfide bonds, followed by enzymatic digestion to produce smaller, linear peptide fragments. acs.org These fragments are then separated by LC and sequentially analyzed by MS/MS to determine their amino acid sequence. ntu.edu.sg The combination of multiple enzymes, such as trypsin and endoproteinase GluC, can provide overlapping peptide fragments, ensuring complete sequence coverage. acs.org The high resolving power of LC-MS allows for the separation and identification of numerous peptides from a single extract. acs.org

The table below summarizes the mass spectrometry techniques used in the analysis of this compound and related cyclotides.

Analytical TechniqueApplicationKey Findings
MALDI-TOF MS Rapid molecular weight determination and screening of peptide extracts. mdpi.comacs.orgIdentification of known cyclotides and their linear counterparts based on mass. acs.org
LC-MS/MS High-resolution separation and de novo sequencing of peptides. acs.orgresearchgate.netntu.edu.sgEnabled the characterization of new sequences, including Kalata B9, and confirmed their linear nature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

The process of structure elucidation by NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. weebly.comscielo.org.za Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue. libretexts.org

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, effectively identifying all protons belonging to a particular amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. rsc.org

Despite its linear nature, the three-dimensional structure of the acyclotide ribe 31, which is homologous to the bracelet subfamily of cyclotides like Kalata B9, was successfully determined using NMR. nih.gov The resulting structure revealed a fold that is remarkably similar to that of cyclic cyclotides, demonstrating the inherent stability conferred by the cystine knot. uq.edu.aunih.gov This structural similarity suggests that linear cyclotides can retain the stable scaffold of their cyclic counterparts. uq.edu.au

Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques provide valuable information about the secondary structure and conformational dynamics of peptides like this compound.

Circular Dichroism (CD) spectroscopy is a widely used method to assess the secondary structure content of proteins and peptides in solution. jascoinc.comlibretexts.org The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. jascoinc.com Different secondary structure elements (α-helices, β-sheets, turns, and random coils) exhibit distinct CD spectra in the far-UV region (190-250 nm). libretexts.orgnottingham.ac.uk By analyzing the CD spectrum of this compound, researchers can estimate the proportions of these structural motifs and investigate conformational changes induced by environmental factors like pH or temperature. mdpi.com

Fluorescence spectroscopy is another sensitive technique used to probe the local environment of aromatic amino acid residues, such as tryptophan and tyrosine, within a peptide. nih.govnih.gov Changes in the fluorescence emission spectrum (e.g., a shift in the emission maximum or a change in intensity) can indicate alterations in the tertiary structure or the binding of the peptide to other molecules. mdpi.com This method can be employed to study the folding and stability of this compound and its interactions with model membranes or other biological targets. mdpi.com

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, etc.). libretexts.orgElucidating the overall fold and conformational stability.
Fluorescence Spectroscopy Local environment of aromatic residues and conformational changes. uci.eduStudying folding, stability, and intermolecular interactions.

Microscopic Techniques for Cellular Interaction Visualization (e.g., Transmission Electron Microscopy, Fluorescence Microscopy)

Microscopic techniques are essential for visualizing the interactions of peptides with cells and understanding their mechanisms of action at a subcellular level.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structures of cells. phi-gmbh.euwikipedia.org By treating cells with this compound and then preparing ultra-thin sections for TEM analysis, researchers can visualize any morphological changes or damage to cellular organelles. phi-gmbh.eunih.gov This can provide direct evidence of the peptide's cellular targets and its mode of action, such as membrane disruption. mdpi.com

Fluorescence Microscopy , including confocal microscopy, allows for the visualization of fluorescently labeled molecules within living cells. biorxiv.orgnih.gov If this compound is labeled with a fluorescent dye, its uptake, and subcellular localization can be tracked in real-time. mdpi.com This technique can reveal whether the peptide enters the cell, and if so, which compartments it accumulates in, providing crucial information about its cellular trafficking and potential intracellular targets. biorxiv.org

Biophysical Methods for Membrane Interaction Assessment (e.g., Surface Plasmon Resonance)

Biophysical methods are employed to quantify the binding affinity and kinetics of peptide-membrane interactions, which are often central to the biological activity of cyclotides and their linear analogs.

Future Research Directions and Translational Perspectives Academic Only

Exploration of Unexplored Biological Activities and Novel Mechanistic Pathways of Acyclotides

Acyclotides, the linear counterparts of cyclotides, represent a relatively under-explored class of plant-derived peptides. nih.gov While they share the characteristic cystine knot motif that confers significant stability, the lack of a cyclic backbone distinguishes them from cyclotides. nih.govresearchgate.net Kalata B9 linear is a member of this group, identified as a naturally occurring linear version of the bracelet cyclotide Kalata B9 in the plant Oldenlandia affinis. ntu.edu.sggoogle.comacs.org The biological activities of acyclotides have been studied less extensively than their cyclic analogues, presenting a significant opportunity for future research. nih.govuq.edu.au

A primary area for future investigation is the systematic screening of acyclotides for a broader range of biological functions. While some antimicrobial, cytotoxic, and hemolytic activities have been reported, other potential applications in agriculture and medicine remain largely unexamined. researchgate.netresearchgate.net These include screening for anti-helminthic, molluscicidal, anti-HIV, and immuno-stimulant properties. researchgate.net A notable recent development was the first in-vivo evaluation of the insecticidal activity of acyclotides, which had been a significant gap in the research field. nih.gov In these studies, the acyclotide ribe 31 from Rinorea bengalensis demonstrated potent toxicity against the vinegar fly, Drosophila melanogaster, and was even more potent than the well-known insecticidal cyclotides cyO2 and kalata B1. nih.gov This highlights the potential of acyclotides like this compound as bioinsecticides.

Mechanistic studies have suggested that, similar to cyclotides, the biological activity of many acyclotides is linked to their ability to interact with and disrupt cell membranes. nih.govacs.org The prototypic cyclotide Kalata B1 is known to specifically bind to phosphatidylethanolamine (B1630911) (PE) phospholipids, leading to membrane permeabilization and cell death. xiahepublishing.comresearchgate.net Recent studies on the acyclotide ribe 31 support a similar mechanism, where it preferentially binds to membranes containing PE headgroups, inserts into the hydrophobic core, and disrupts the membrane. nih.gov The hydrophobicity of the peptide appears to play a key role in this bioactivity. nih.gov Future research should focus on elucidating the precise structure-activity relationships (SAR) for acyclotides, exploring how variations in amino acid sequences of the backbone loops, outside of the conserved cysteines, influence target specificity and membrane interaction. researchgate.net The discovery of linear cyclotide analogues like this compound, which may arise from natural degradation pathways, also provides an opportunity to study how linearization affects the native function and mechanism of its cyclic parent. acs.orgresearchgate.net

AcyclotidePlant SourceObserved/Potential Biological ActivityReference
This compoundOldenlandia affinisLinear analogue of a bioactive cyclotide; potential for unexplored activities. google.comacs.org
Ribe 31Rinorea bengalensisPotent insecticidal activity against Drosophila melanogaster; cytotoxicity against insect cells. nih.gov
Violacin AViola odorataFirst structurally characterized acyclotide; known antimicrobial and cytotoxic properties. nih.govresearchgate.netresearchgate.net
Hedyotide B2Hedyotis bifloraFirst linear representative of the bracelet subfamily; inactive against tested bacterial strains, unlike its cyclic counterpart. researchgate.net

Optimization of Biosynthetic Pathways for Enhanced Production of Engineered Acyclotides

The production of sufficient quantities of acyclotides for research and potential commercial application is a key challenge. Understanding and optimizing their biosynthetic pathways is therefore a critical area of future research. The biosynthesis of cyclotides is a complex process involving the ribosomal synthesis of a precursor protein, which includes an N-terminal signal region, the mature cyclotide domain, and a C-terminal pro-domain. nih.govxiahepublishing.com A crucial step for cyclotides is the head-to-tail cyclization, a post-translational modification catalyzed by asparaginyl endopeptidases (AEPs). xiahepublishing.comjcu.edu.au These enzymes recognize and cleave the C-terminal Asn/Asp residue of the mature domain, facilitating the backbone ligation. xiahepublishing.com

The existence of acyclotides like this compound could be the result of a nonsense mutation that introduces a premature stop codon, preventing the inclusion of the essential Asn residue required for cyclization, as seen in hedyotide B2. researchgate.net This inherent linearity offers a potential advantage for production. The biosynthesis of acyclotides is comparatively less complex as it bypasses the cyclization step. researchgate.net This attribute could facilitate more efficient production in heterologous expression systems, such as bacteria (E. coli), yeast, or transgenic plants, which may lack the specific cyclization machinery required for cyclotides. researchgate.netnih.gov

Future research should focus on several optimization strategies. One approach is the refinement of intein-mediated expression systems in E. coli, which have been successfully used to produce cyclotides like Kalata B1 and MCoTI-II. nih.gov This method uses a self-processing intein to generate a C-terminal thioester on the linear peptide, which can then undergo cyclization, a step that could be omitted for acyclotide production. nih.gov Another promising avenue is chemoenzymatic synthesis, where a linear peptide precursor is synthesized chemically and then treated with a ligase, such as AEP, to catalyze backbone cyclization. nih.gov For acyclotides, this process would be truncated, focusing solely on the efficient chemical synthesis and proper folding of the linear, disulfide-knotted peptide. nih.govoup.com Furthermore, developing yeast-based production methods combined with in vitro processing could significantly improve yields, making the large-scale production of engineered acyclotides more feasible. jcu.edu.au Engineering the acyclotide sequence itself, for instance by substituting specific amino acids, can also enhance stability and production yields without compromising biological activity. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for Deeper Mechanistic Studies

To fully understand the therapeutic and agricultural potential of acyclotides, the development of more sophisticated preclinical models is essential. Current research utilizes a range of in vitro and in vivo systems, but there is considerable scope for advancement.

In vitro models are crucial for initial screening and detailed mechanistic investigations. Assays using various cancer cell lines are common for evaluating the cytotoxic activity of cyclotides and acyclotides. uq.edu.auoup.com For insecticidal studies, cell lines from pests like Spodoptera frugiperda (Sf9) and High Five cells are employed. nih.gov A powerful tool for studying the membrane-disrupting mechanism of these peptides is the use of artificial lipid bilayers or phospholipid vesicles. researchgate.netpnas.org Surface plasmon resonance (SPR) studies, for example, can quantify the binding affinity of acyclotides to membranes with different phospholipid compositions, helping to identify specific lipid targets like phosphatidylethanolamine. nih.gov Future in vitro work should expand the diversity of cell lines, including patient-derived cancer cells and a wider range of agriculturally relevant insect cells. sci-hub.se Advanced microscopic techniques, such as co-localization studies with fluorescent markers for endocytic pathways, can provide deeper insights into how acyclotides enter cells, as has been done for some cyclotides. researchgate.netuq.edu.au

In vivo models provide essential data on the efficacy and biological effects of acyclotides in a whole organism. The fruit fly, Drosophila melanogaster, has been established as a valuable model for assessing in vivo insecticidal activity. nih.govuq.edu.au For studying anti-helminthic properties, the nematode Caenorhabditis elegans is a standard model. nih.gov For potential therapeutic applications, various mouse models are used, such as a Pseudomonas-induced peritonitis model to test antimicrobial efficacy or experimental autoimmune encephalomyelitis models to study immunosuppressive effects. nih.govjcu.edu.au To advance preclinical research, there is a need to develop more targeted in vivo models. For instance, creating transgenic insect models that express specific cellular targets could help elucidate the precise molecular mechanism of insecticidal acyclotides. For therapeutic applications, the development of patient-derived xenograft (PDX) mouse models for cancer research would allow for the testing of engineered acyclotides on human tumors in a more clinically relevant setting.

Novel Applications of Acyclotide Scaffolds in Basic Biological Research and Template Design

The unique structural properties of acyclotides make them highly promising scaffolds for applications in drug design and basic biological research. uq.edu.au Like their cyclic counterparts, acyclotides possess a cystine knot motif formed by three interlocked disulfide bonds, which confers exceptional stability against thermal, chemical, and enzymatic degradation, even without a cyclic backbone. researchgate.netresearchgate.netoup.com This inherent stability is a crucial attribute for any molecular framework intended for therapeutic development. researchgate.net

The acyclotide scaffold is highly tolerant to amino acid substitutions within its backbone loops (the regions between the conserved cysteine residues). xiahepublishing.comnih.gov This plasticity allows for the grafting of bioactive peptide sequences, or epitopes, onto the acyclotide framework. researchgate.netmdpi.com This approach aims to stabilize the grafted epitope, which might otherwise be rapidly degraded, while conferring a novel biological activity upon the scaffold. researchgate.net For example, linear peptides with known anticancer activity can be grafted into a cyclotide or acyclotide framework to improve their stability and cellular delivery. sci-hub.se The bracelet cyclotide scaffold has already been successfully used to stabilize linear epitopes, demonstrating the proof-of-concept for this strategy, which is directly applicable to acyclotide scaffolds. uq.edu.au

Future research should explore the full potential of acyclotide scaffolds as versatile templates. They can be used to develop novel therapeutics that target protein-protein interactions, which are notoriously difficult targets for conventional small-molecule drugs. nih.govmdpi.com The ability of some related peptides to cross cell membranes makes them particularly suitable for targeting intracellular proteins. nih.govmdpi.com Beyond therapeutics, engineered acyclotides could serve as powerful tools in basic biological research. For instance, by grafting a fluorescent tag or a specific binding domain onto an acyclotide scaffold, researchers could create highly stable molecular probes for cellular imaging or affinity purification of proteins. The simpler biosynthesis of acyclotides compared to cyclotides could make them a more accessible and cost-effective platform for these protein engineering applications. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing Kalata B9 linear and ensuring correct folding?

  • Methodological Answer : this compound is synthesized using solid-phase peptide synthesis (SPPS), followed by oxidative folding under optimized buffer conditions. Key steps include:
  • Purification : Preparative HPLC is used to isolate the linear peptide, with purity confirmed via analytical HPLC (e.g., UPLC/MS) .
  • Folding : Refolding in a buffer containing reduced/oxidized glutathione (e.g., 0.1 M Tris-HCl, 1 mM EDTA, 0.3 mM GSH/GSSG, pH 8.0) to ensure proper disulfide bond formation. Circular dichroism (CD) spectroscopy and co-injection with native cyclotides confirm structural integrity .
  • Yield Optimization : Typical yields range from 16% to 25%, depending on purification efficiency and folding conditions .

Q. Which analytical techniques are essential for characterizing this compound's structural integrity?

  • Methodological Answer : A combination of techniques is critical:
  • Mass Spectrometry (MS) : MALDI-TOF or LC/MS for molecular weight verification (e.g., m/z 2955.53 for Kalata B2 analogs) .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR to confirm residue-specific folding patterns and detect misfolded isoforms .
  • Circular Dichroism (CD) : To assess secondary structure alignment with native cyclotides .
  • Analytical HPLC : Retention time comparison with native cyclotides identifies misfolded contaminants .

Advanced Research Questions

Q. How can conflicting data on this compound's bioactivity be resolved through experimental design?

  • Methodological Answer : Contradictions in bioactivity (e.g., hemolytic vs. immunomodulatory effects) require:
  • Dose-Response Studies : Test a wide concentration range to identify threshold effects (e.g., hemolysis observed at >10 µM but immune modulation at <1 µM) .
  • Mechanistic Assays : Use surface plasmon resonance (SPR) or fluorescence-based membrane leakage assays to differentiate pore-forming activity from receptor-mediated effects .
  • Control Experiments : Compare synthetic enantiomers (D/L-peptides) to rule out chiral-specific interactions .
    Example: Hemolytic response curves for D/L-peptide mixtures revealed non-linear behavior, suggesting self-association is critical for activity .

Q. What in vivo models are appropriate for studying this compound's immunomodulatory effects?

  • Methodological Answer : Preclinical models must align with the target pathology:
  • Experimental Autoimmune Encephalomyelitis (EAE) : For neuroinflammatory studies. Administer this compound orally (1–5 mg/kg/day) and monitor symptom onset (e.g., delayed paralysis), histopathology (CNS inflammation), and cytokine profiles (IL-10, IFN-γ) .
  • Collagen-Induced Arthritis (CIA) : For autoimmune inflammation. Measure joint swelling, anti-collagen antibodies, and synovial T-cell infiltration .
  • Data Triangulation : Combine in vivo results with ex vivo T-cell proliferation assays to validate mechanism .

Q. How should researchers address discrepancies in cyclotide stability data across different experimental conditions?

  • Methodological Answer : Stability variations (e.g., pH, temperature) require systematic validation:
  • Accelerated Stability Testing : Incubate this compound at 37°C in buffers of varying pH (2–9) and analyze degradation via HPLC-MS over 7–14 days.
  • Proteolytic Resistance Assays : Expose to trypsin/chymotrypsin and quantify intact peptide via MS .
  • Statistical Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Guidelines for Reproducibility

  • Experimental Replication : Include triplicate measurements in bioassays and report SEM/error bars .
  • Data Transparency : Deposit raw MS/NMR spectra in repositories (e.g., Zenodo) and cite in supplementary materials .
  • Critical Analysis : Discuss limitations (e.g., peptide aggregation in hemolysis assays) and propose mitigations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.